5-(Trifluoromethyl)pyrimidine can be classified as:
The synthesis of 5-(Trifluoromethyl)pyrimidine can be achieved through several methods, including:
The molecular structure of 5-(Trifluoromethyl)pyrimidine can be described as follows:
5-(Trifluoromethyl)pyrimidine participates in various chemical reactions, including:
The mechanism of action for compounds derived from 5-(Trifluoromethyl)pyrimidine often relates to their ability to interact with biological targets:
Studies indicate that modifications on the pyrimidine ring can lead to variations in biological activity, emphasizing structure-activity relationships in drug design.
The physical and chemical properties of 5-(Trifluoromethyl)pyrimidine include:
5-(Trifluoromethyl)pyrimidine has several scientific applications:
The strategic incorporation of trifluoromethyl groups (-CF₃) into heterocyclic frameworks represents a cornerstone of modern medicinal and agrochemical design. This modification profoundly alters molecular properties, including enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets. The trifluoromethyl group’s strong electron-withdrawing character (Hammett constant σₘ = 0.43) combined with its substantial steric bulk (van der Waals volume ≈ 38 ų) creates unique electronic and spatial environments that modulate heterocycle reactivity and interactions. Pyrimidines bearing this substituent, particularly at the 5-position, exhibit optimized pharmacokinetic profiles and target specificity compared to non-fluorinated analogs, driving their widespread application in pharmaceuticals and crop protection agents. Approximately 40% of pharmaceutical compounds contain fluorine, with nearly 20% incorporating the trifluoromethyl group specifically, underscoring its critical role in bioactive molecule design [1]. The unique physicochemical properties conferred by fluorine atoms—including high electronegativity, small atomic radius, and strong carbon-fluorine bond strength—underpin the enhanced biological performance of these compounds [7].
5-(Trifluoromethyl)pyrimidine (systematic name: 5-(trifluoromethyl)pyrimidine; CAS RN: 176214-12-3) possesses the molecular formula C₅H₃F₃N₂ and a molecular weight of 148.09 g/mol. Its structure features a six-membered aromatic pyrimidine ring with nitrogen atoms at positions 1 and 3, and a trifluoromethyl group (-CF₃) attached at position 5. The molecule typically presents as a clear colorless liquid or white solid with a density of 1.609 g/mL at 25°C and a refractive index (n20/D) of 1.475 [3] [6]. Key distinguishing physical properties include:
Table 1: Physical Properties of 5-(Trifluoromethyl)pyrimidine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₅H₃F₃N₂ | - |
Molecular Weight | 148.09 g/mol | - |
Appearance | Clear colorless liquid/white solid | - |
Density | 1.609 g/mL | 25°C |
Refractive Index | 1.475 | 20°C/D line |
Storage Conditions | 0-8°C | - |
SMILES Notation | C1=C(C=NC=N1)C(F)(F)F | - |
InChI Key | CPCHRGFQWZMVNX-UHFFFAOYSA-N | - |
The trifluoromethyl group induces significant electronic perturbation within the pyrimidine ring. Quantum mechanical calculations reveal substantial electron deficiency at the C₂, C₄, and C₆ positions due to the -CF₃ group's strong -I effect, making these sites particularly susceptible to nucleophilic attack. This polarization dramatically enhances the compound's utility as a synthetic building block, facilitating regioselective functionalization [4].
Comprehensive spectroscopic characterization provides essential fingerprints for structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals attributable to both the pyrimidine ring protons and the trifluoromethyl group:
Table 2: Characteristic NMR Data for 5-(Trifluoromethyl)pyrimidine (DMSO-d₆)
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.94 | Singlet | Pyrimidine H₂ |
¹H | 7.29 | Singlet | Pyrimidine H₄ |
¹H | 7.55 | Singlet | Pyrimidine H₆ |
¹⁹F | -62.5 | Singlet | Trifluoromethyl (CF₃) |
High-Resolution Mass Spectrometry (HRMS) analysis confirms the molecular ion at m/z 148.0244 (calculated for C₅H₃F₃N₂ [M]⁺: 148.0244), with characteristic fragmentation patterns including loss of ·CF₃ (79 Da fragment) and HCN elimination [2] [4]. Infrared spectroscopy shows prominent absorptions at 2269 cm⁻¹ (C≡N stretch, when cyano derivatives are present), 1340-1120 cm⁻¹ (C-F stretches), and ring vibrations near 1600 cm⁻¹, providing complementary structural information .
The electron-withdrawing trifluoromethyl group profoundly activates the pyrimidine ring toward nucleophilic substitution, particularly at the C₂, C₄, and C₆ positions. Halogenated derivatives such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine (CAS RN: 3932-97-6) demonstrate enhanced reactivity, serving as pivotal intermediates for further derivatization. Key reactions include:
The compound exhibits good thermal stability under standard handling conditions but requires storage at 0-8°C to prevent decomposition. Its hydrolytic stability remains moderate, with susceptibility to strong nucleophiles under elevated temperatures [3] [6].
The development of fluorinated pyrimidines represents a transformative convergence of synthetic chemistry and biological discovery. Charles Heidelberger's pioneering synthesis of 5-fluorouracil (5-FU) in 1957 marked the foundational breakthrough, establishing the first clinically effective fluorinated pyrimidine anticancer agent. This achievement demonstrated the principle of "lethal synthesis," wherein a fluorinated analog (5-FU) undergoes metabolic activation to disrupt essential cellular processes, particularly thymidylate synthase inhibition [7].
Industrial-scale production methods evolved significantly from Heidelberger's original toxic fluoroacetate-based route to safer electrophilic fluorination protocols. Barton's 1976 development of fluoroxytrifluoromethane (CF₃OF) methodology enabled direct electrophilic fluorination of uracil, while the 1990s introduction of Selectfluor™ (F-TEDA-BF₄) provided a practical, stable reagent for efficient 5-FU synthesis. These advances facilitated the global clinical adoption of 5-FU, which now treats over two million cancer patients annually [7].
Table 3: Key Historical Milestones in Trifluoromethyl Pyrimidine Chemistry
Year | Development | Significance |
---|---|---|
1957 | Heidelberger's synthesis of 5-fluorouracil | First fluorinated pyrimidine anticancer agent; established "lethal synthesis" concept |
1976 | Barton's electrophilic fluorination using CF₃OF | Enabled direct fluorination of uracil derivatives |
1982 | Commercialization of fluazifop-butyl | First herbicide incorporating trifluoromethylpyridine derivative (2,5-CTF intermediate) |
1986 | Development of flazasulfuron | Demonstrated selective herbicidal activity using 2,3-CTF intermediate |
1990s | Industrial adoption of Selectfluor™ for 5-FU production | Enabled large-scale, safer synthesis of fluorinated pyrimidines |
2000s | Isotope labeling (¹³C, ¹⁸F) for metabolic studies | Advanced personalized medicine approaches for fluoropyrimidine therapies |
2020s | TRMT2A and pseudouridine synthase identified as 5-FU targets | Revealed new RNA-mediated mechanisms beyond thymidylate synthase inhibition |
The 1980s witnessed the strategic migration of trifluoromethylpyrimidine motifs into agrochemistry, driven by the need for enhanced pest control agents. Ishihara Sangyo Kaisha's 1982 introduction of fluazifop-butyl—utilizing 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate—established the first commercial herbicide containing a trifluoromethylpyridine derivative. This innovation demonstrated superior inhibition of perennial grass weeds, prompting extensive exploration of trifluoromethyl heterocycles in crop protection [1]. Subsequent milestones included ISK's 1986 development of flazasulfuron (using 2,3-CTF) and Dow AgroSciences' pyroxsulam, which addressed selectivity challenges in cereal crops through pyridine analog incorporation [1].
Twenty-first century advances have focused on molecular diversification and mechanism elucidation. Contemporary research leverages the synthetic versatility of 5-(trifluoromethyl)pyrimidine scaffolds to develop dual-target inhibitors (e.g., FLT3/CHK1 inhibitors for acute myeloid leukemia) and novel antiviral agents. Crucially, the identification of RNA-modifying enzymes—including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridine synthase—as 5-FU targets has expanded the understanding of fluoropyrimidine mechanisms beyond classical thymidylate synthase inhibition, opening new therapeutic avenues [7] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7